molecular formula C14H18N2O B14581569 4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine CAS No. 61314-54-3

4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine

Cat. No.: B14581569
CAS No.: 61314-54-3
M. Wt: 230.31 g/mol
InChI Key: VYGJTLUSYDDMIJ-UHFFFAOYSA-N
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Description

4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4th position of the pyridine ring and a 3,4-dimethyl-1,2-oxazol-5-yl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-tert-butylpyridine with 3,4-dimethyl-1,2-oxazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    4-tert-Butylpyridine: Shares the tert-butyl group but lacks the oxazole moiety.

    3,4-Dimethyl-1,2-oxazole: Contains the oxazole ring but lacks the pyridine structure.

    4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: Another compound with a tert-butyl group but different functional groups.

Uniqueness: 4-tert-Butyl-3-(3,4-dimethyl-1,2-oxazol-5-yl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61314-54-3

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

5-(4-tert-butylpyridin-3-yl)-3,4-dimethyl-1,2-oxazole

InChI

InChI=1S/C14H18N2O/c1-9-10(2)16-17-13(9)11-8-15-7-6-12(11)14(3,4)5/h6-8H,1-5H3

InChI Key

VYGJTLUSYDDMIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C2=C(C=CN=C2)C(C)(C)C

Origin of Product

United States

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